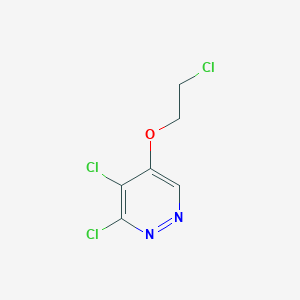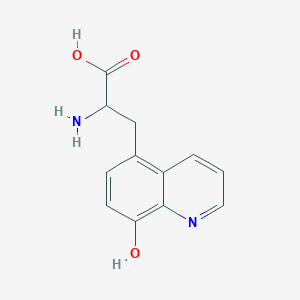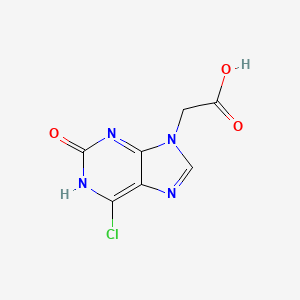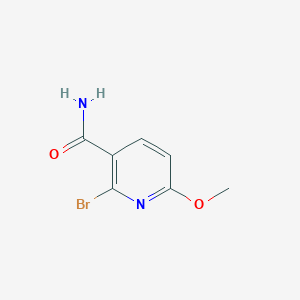![molecular formula C10H14N2O2S B11878812 (1R,2R,3R,6S)-3-((2-(3-Methyl-3H-diazirin-3-yl)ethyl)thio)-7-oxabicyclo[4.1.0]hept-4-en-2-ol](/img/structure/B11878812.png)
(1R,2R,3R,6S)-3-((2-(3-Methyl-3H-diazirin-3-yl)ethyl)thio)-7-oxabicyclo[4.1.0]hept-4-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,3R,6S)-3-((2-(3-Methyl-3H-diazirin-3-yl)ethyl)thio)-7-oxabicyclo[410]hept-4-en-2-ol is a complex organic compound characterized by its unique bicyclic structure and the presence of a diazirine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,6S)-3-((2-(3-Methyl-3H-diazirin-3-yl)ethyl)thio)-7-oxabicyclo[4.1.0]hept-4-en-2-ol typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclic core, introduction of the diazirine group, and the thiolation process. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R,3R,6S)-3-((2-(3-Methyl-3H-diazirin-3-yl)ethyl)thio)-7-oxabicyclo[4.1.0]hept-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazirine group to amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under mild to moderate conditions, with careful control of reaction parameters to avoid side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2R,3R,6S)-3-((2-(3-Methyl-3H-diazirin-3-yl)ethyl)thio)-7-oxabicyclo[4.1.0]hept-4-en-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is utilized as a photoaffinity label due to the presence of the diazirine group, which can form covalent bonds with biomolecules upon exposure to UV light. This property makes it valuable for studying protein-ligand interactions and mapping active sites in enzymes.
Medicine
In medicinal chemistry, the compound’s ability to interact with biological targets makes it a candidate for drug development. It can be used to design inhibitors or activators of specific enzymes, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound is employed in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of (1R,2R,3R,6S)-3-((2-(3-Methyl-3H-diazirin-3-yl)ethyl)thio)-7-oxabicyclo[4.1.0]hept-4-en-2-ol involves its ability to form covalent bonds with target molecules. The diazirine group, upon activation by UV light, generates a highly reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds. This reactivity allows the compound to modify proteins, nucleic acids, and other biomolecules, thereby altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R,3R,6S)-3-((2-(3-Methyl-3H-diazirin-3-yl)ethyl)thio)-7-oxabicyclo[4.1.0]hept-4-en-2-one: Similar structure but with a ketone group instead of an alcohol.
(1R,2R,3R,6S)-3-((2-(3-Methyl-3H-diazirin-3-yl)ethyl)thio)-7-oxabicyclo[4.1.0]hept-4-en-2-amine: Similar structure but with an amine group instead of an alcohol.
Uniqueness
The uniqueness of (1R,2R,3R,6S)-3-((2-(3-Methyl-3H-diazirin-3-yl)ethyl)thio)-7-oxabicyclo[4.1.0]hept-4-en-2-ol lies in its combination of a bicyclic core, a diazirine group, and a thiol group. This combination provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable tool in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H14N2O2S |
|---|---|
Molekulargewicht |
226.30 g/mol |
IUPAC-Name |
(1R,2R,3R,6S)-3-[2-(3-methyldiazirin-3-yl)ethylsulfanyl]-7-oxabicyclo[4.1.0]hept-4-en-2-ol |
InChI |
InChI=1S/C10H14N2O2S/c1-10(11-12-10)4-5-15-7-3-2-6-9(14-6)8(7)13/h2-3,6-9,13H,4-5H2,1H3/t6-,7+,8-,9-/m0/s1 |
InChI-Schlüssel |
YQXRPUYJCCCKEH-KZVJFYERSA-N |
Isomerische SMILES |
CC1(N=N1)CCS[C@@H]2C=C[C@H]3[C@@H]([C@H]2O)O3 |
Kanonische SMILES |
CC1(N=N1)CCSC2C=CC3C(C2O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11878737.png)




![2-Amino-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B11878768.png)

![tert-Butyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11878782.png)
![8-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11878789.png)

![10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11878799.png)
![2,7-Diazaspiro[4.4]nonane, 2-(5-methoxy-3-pyridinyl)-](/img/structure/B11878803.png)
![Allyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11878807.png)
